molecular formula C17H30O3SSi B015627 (3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone CAS No. 218613-98-0

(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone

Cat. No.: B015627
CAS No.: 218613-98-0
M. Wt: 342.6 g/mol
InChI Key: NSLQXEKRUVWTFB-HNNXBMFYSA-N
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Description

(3S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone (CAS 218613-98-0) is a chiral organosulfur compound of significant value in advanced organic synthesis. With a molecular formula of C 17 H 30 O 3 SSi and a molecular weight of 342.57 g/mol, this compound serves as a versatile chiral building block and synthon. Key Features and Research Applications: Chiral Building Block: The defined (3S) stereocenter is critical for constructing stereochemically complex molecules, making it indispensable in asymmetric synthesis and the preparation of enantiomerically pure compounds. Dual Functional Groups: The molecule incorporates a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for alcohols, and a phenyl sulfone moiety. The sulfone group is a strong electron-withdrawing group that enables key transformations such as nucleophilic substitution and carbon-carbon bond-forming reactions, including Julia-Kocienski olefination. Application in Natural Product Synthesis: This compound is a key intermediate in the multi-step synthesis of complex bioactive molecules. Research indicates its specific use in the synthesis of epothilones, a class of cytotoxic macrolides that are investigated as anticancer agents for their ability to stabilize microtubules and arrest mitosis, even in paclitaxel-resistant tumors. Physical Properties: The compound is predicted to have a boiling point of approximately 423 °C and a density of 1.011 g/cm³. It is commonly supplied as a clear, colorless liquid or oil and is soluble in a range of common organic solvents, including Dichloromethane, Diethyl Ether, and Ethyl Acetate. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(2S)-4-(benzenesulfonyl)-2-methylbutoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3SSi/c1-15(14-20-22(5,6)17(2,3)4)12-13-21(18,19)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLQXEKRUVWTFB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472541
Record name (3S)-4-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-3-METHYLBUTYL PHENYL SULFONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218613-98-0
Record name (3S)-4-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-3-METHYLBUTYL PHENYL SULFONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone typically involves multiple steps, starting with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chlorideThe reaction conditions often require the use of bases like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.

    Biology: Investigated for its potential role in biological systems due to its stability and reactivity.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone involves its ability to act as a protecting group, thereby preventing unwanted reactions at specific sites in a molecule. The tert-butyl(dimethyl)silyl group provides steric hindrance, while the phenyl sulfone group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

TBDMS-Protected Alcohols in Nucleoside Analogs

Example: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9, )

  • Functional Groups : TBDMS-protected hydroxyl, thioether, phosphoramidite.
  • Comparison :
    • Both compounds use TBDMS for hydroxyl protection, ensuring stability during multi-step syntheses.
    • The phenyl sulfone in the target compound replaces the thioether in Compound 9, leading to distinct electronic profiles. Sulfones are more polar and less prone to oxidation than thioethers, making them preferable in reactions requiring prolonged stability .
    • The stereochemical complexity in Compound 9 (2R,3R,4R,5R) contrasts with the (3S) configuration in the target, highlighting tailored applications in nucleotide vs. sulfone-based syntheses.

TBDMS-Protected Carbamates in Peptide Derivatives

Example: tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate (Compound 29, )

  • Functional Groups: TBDMS-protected butoxycarbonyl, acetylated amino, isoxazole.
  • Comparison :
    • The TBDMS group in both compounds protects secondary alcohols, but the target’s sulfone introduces a stronger electron-withdrawing effect compared to the carbamate in Compound 27.
    • Compound 29’s synthesis involves acetylation under mild conditions (CH₂Cl₂, pyridine, 0°C), whereas the target’s sulfone formation likely requires harsher oxidative steps (e.g., mCPBA or H₂O₂) .
    • The (3R) configuration in Compound 29’s TBDMS group vs. the (3S) configuration in the target suggests divergent stereochemical outcomes in downstream reactions.

Research Findings and Implications

  • TBDMS Stability : Both the target compound and analogs use TBDMS for hydroxyl protection, ensuring compatibility with acidic or basic conditions. However, the sulfone’s electron-withdrawing nature may accelerate deprotection under specific acidic environments compared to carbamates or thioethers .
  • Sulfone vs. Thioether: The phenyl sulfone’s higher polarity improves crystallinity but reduces solubility in nonpolar solvents relative to Compound 9’s thioether. This property is advantageous in purification but may limit reaction solvent choices.
  • Stereochemical Impact : The (3S) configuration in the target compound could enable enantioselective applications, contrasting with the (3R) configuration in Compound 29, which is tailored for peptide coupling.

Biological Activity

(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone, commonly referred to as M4, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and its structural characteristics that contribute to its pharmacological effects.

Chemical Structure and Properties

M4 is characterized by the following chemical formula: C17H30O3SSi. Its structure includes a tert-butyl group, a dimethylsilyl ether, and a phenyl sulfone moiety. These structural components are believed to enhance its solubility and bioavailability, which are critical for its biological activity.

Neuroprotective Effects

Recent studies have indicated that M4 acts as an inhibitor of both β-secretase and acetylcholinesterase. These enzymes are implicated in the pathogenesis of Alzheimer’s disease (AD), where β-secretase is responsible for the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta plaques. In vitro studies demonstrated that M4 significantly inhibited amyloid-beta aggregation (85% inhibition at 100 μM) and exhibited a protective effect on astrocytes against amyloid-beta-induced toxicity .

In vivo experiments using scopolamine-induced AD models showed that while M4 reduced levels of inflammatory cytokines such as TNF-α, it did not achieve statistically significant results compared to established treatments like galantamine . This suggests that while M4 has neuroprotective properties, its efficacy may be limited by factors such as bioavailability in the central nervous system.

Antimicrobial Activity

M4's antimicrobial potential has been explored through various studies focusing on its effectiveness against resistant bacterial strains. The compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics . The presence of the sulfone group is suspected to play a crucial role in its antibacterial properties by disrupting bacterial cell wall synthesis.

In Vitro Studies

  • Astrocyte Viability : In a controlled study, astrocytes treated with amyloid-beta alone exhibited a viability decrease to 43.78%. However, co-treatment with M4 improved cell viability to 62.98%, indicating a protective effect against neurotoxic agents .
  • Antimicrobial Efficacy : A series of derivatives based on the phenyl sulfone structure were tested against various bacterial strains. One derivative showed an MIC of 4 μg/mL against MRSA, highlighting the potential for M4 and its analogs in treating resistant infections .

Research Findings Summary Table

Study Focus Findings Reference
Neuroprotection in Astrocytes100% cell viability at 100 μM; significant reduction in Aβ-induced toxicity
Inhibition of β-secretaseIC50 = 15.4 nM
Antimicrobial ActivityMIC = 4 μg/mL against MRSA
Cytokine ProductionDecreased TNF-α levels; no significant change in IL-6

Q & A

Q. What synthetic methodologies are recommended for introducing the tert-butyl(dimethyl)silyl (TBS) protecting group in the synthesis of this compound?

The TBS group is typically introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or DMAP. Solvents like dichloromethane or DMF are employed under anhydrous conditions at 0–25°C. Reaction monitoring via TLC or LC-MS is critical to confirm completion. For sterically hindered alcohols, extended reaction times (12–24 hours) or elevated temperatures (40–50°C) may be required. Post-reaction, purification by silica gel chromatography ensures removal of excess silylation reagents .

Q. Which spectroscopic techniques are most reliable for structural confirmation of (3S)-4-{[TBS]oxy}-3-methylbutyl phenyl sulfone?

  • 1H and 13C NMR : Key for identifying stereochemistry and verifying the TBS group (δ ~0.1–0.3 ppm for Si(CH3)2). Diastereomeric splitting patterns in the 3-methylbutyl chain confirm the (3S) configuration.
  • HRMS (ESI or EI) : Validates molecular weight (e.g., [M + H]+ or [M + Na]+ peaks) with precision ≤2 ppm error.
  • IR Spectroscopy : Confirms sulfone moiety (asymmetric SO2 stretch ~1300–1350 cm⁻¹) and silyl ether (Si-O-C stretch ~1100 cm⁻¹).
    Cross-referencing with synthetic intermediates (e.g., precursors in ) ensures consistency in spectral assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments during synthesis?

Stereochemical ambiguities, particularly in the (3S) configuration, arise from overlapping NMR signals or unexpected diastereomer ratios. Strategies include:

  • 2D NMR (NOESY/ROESY) : To detect spatial proximity between the 3-methyl group and adjacent protons.
  • Chiral HPLC or SFC : Separates enantiomers using columns like Chiralpak IA/IB.
  • X-ray crystallography : Definitive proof of absolute configuration, though challenging for flexible sulfone derivatives.
    For intermediates, compare data with structurally validated compounds (e.g., ’s (3S)-configured aldehyde derivatives) .

Q. What experimental adjustments minimize side reactions during sulfone formation?

The phenyl sulfone group is prone to nucleophilic displacement or oxidation under harsh conditions. Mitigation approaches:

  • Controlled Oxidative Conditions : Use mild oxidizing agents (e.g., m-CPBA or H2O2 with catalytic tungstate) for sulfoxide-to-sulfone conversion.
  • Protection of Reactive Sites : Temporarily block hydroxyl or amine groups with TBS or Boc protection before sulfonation.
  • Low-Temperature Coupling : For Suzuki-Miyaura-type reactions involving sulfonyl halides, maintain temperatures ≤0°C to suppress β-hydride elimination .

Q. How does the TBS group influence the compound’s stability in aqueous or acidic media?

The TBS ether enhances stability against hydrolysis compared to smaller silyl groups (e.g., TMS). However, prolonged exposure to:

  • Aqueous Acids (pH <3) : Cleaves the TBS group; monitor via LC-MS for desilylation byproducts.
  • Protic Solvents (MeOH, H2O) : Gradual degradation occurs over days; store in anhydrous THF or DCM at –20°C.
    For stability studies, use accelerated aging tests (40–60°C, 75% humidity) and compare degradation kinetics with analogous compounds (e.g., ’s bis-TBS derivatives) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting NMR data for intermediates with rotameric equilibria?

Rotamers in flexible sulfone chains cause signal splitting or broadening. Solutions include:

  • Variable-Temperature NMR : Elevate temperature (50–80°C in DMSO-d6) to coalesce split signals.
  • Dynamic NMR Simulations : Fit line shapes to estimate rotational barriers (e.g., using DNMR5 software).
  • Selective Decoupling : Identify coupled protons contributing to complex splitting patterns .

Q. What computational methods aid in predicting the reactivity of the sulfone moiety in cross-coupling reactions?

  • DFT Calculations : Model transition states for sulfone participation in Pd-catalyzed couplings (e.g., Fukui indices for electrophilicity).
  • Molecular Dynamics (MD) : Simulate steric effects of the TBS group on reaction trajectories.
    Validate predictions with experimental yields (e.g., ’s sulfone-containing intermediates in natural product synthesis) .

Application-Oriented Questions

Q. What role does this compound serve as a precursor in natural product synthesis?

The TBS-protected hydroxyl and phenyl sulfone groups make it a versatile intermediate for:

  • Fragment Coupling : Via Julia-Kocienski olefination, leveraging the sulfone as a leaving group.
  • Chiral Pool Synthesis : Retaining the (3S) configuration for bioactive targets (e.g., ’s indole derivatives for Indiacen A/B analogs).
    Optimize stepwise protocols by comparing with similar silyl ether-sulfone hybrids (e.g., ’s epothilone precursors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone
Reactant of Route 2
Reactant of Route 2
(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone

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